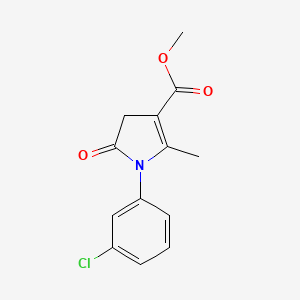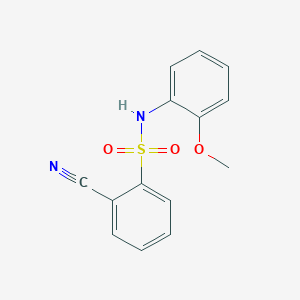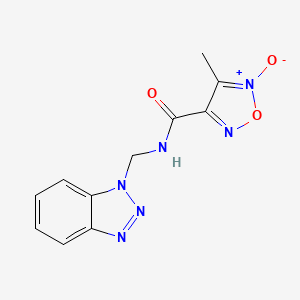![molecular formula C16H14BrNO3 B5594160 methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5594160.png)
methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes that can include reactions such as condensation, acetylation, and bromination-dehydrobromination. For instance, derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been prepared from corresponding acetoacetic esters, showcasing the versatility of these compounds in synthesizing heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
Molecular structure determination often employs techniques like X-ray diffraction, which has elucidated structures such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers, revealing complex hydrogen-bonded architectures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, including nucleophilic attacks leading to the formation of Michael adducts, as seen in the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate (Vasin et al., 2016). Such reactions highlight the compounds' reactivity and potential for further chemical transformations.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds. Studies often focus on crystallography to compare structures and elucidate the intermolecular interactions that dictate physical properties (Suchetan et al., 2016).
Chemical Properties Analysis
The chemical properties of methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate derivatives involve their reactivity in various chemical environments, ability to undergo specific reactions, and their role as intermediates in the synthesis of more complex molecules. For example, the reagent methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been highlighted for its efficiency in N-phthaloylation of amino acids and derivatives, showcasing the compound's utility in synthetic organic chemistry (Casimir, Guichard, & Briand, 2002).
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis and Medicinal Chemistry
Synthesis of Heterocyclic Systems : Compounds structurally related to "methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate" have been utilized in the synthesis of heterocyclic systems. For example, methyl and phenylmethyl derivatives were prepared and used as reagents for the preparation of various heterocyclic compounds, demonstrating the utility of these molecules in the construction of complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Antitumor Activities : Derivatives of 2-(4-aminophenyl)benzothiazoles, which share a common structural motif with the compound of interest, have shown potent and selective antitumor activity. These studies highlight the importance of such compounds in the development of new anticancer agents. The metabolism and biotransformation of these compounds play a crucial role in their mode of action, offering insights into the design of novel therapeutic agents (Chua et al., 1999).
Photopolymerization Applications
- Photoinitiation : An alkoxyamine derivative bearing a chromophore group linked to the aminoxyl function, somewhat analogous in functionality to "methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate", was proposed as a photoinitiator. This compound, upon UV irradiation, decomposes to generate alkyl and nitroxide radicals, facilitating photopolymerization processes. This application underscores the potential of such compounds in material science and engineering (Guillaneuf et al., 2010).
Chemical Synthesis and Catalysis
- Iron-Catalyzed Benzylation : Research on iron-catalyzed reactions involving CH-acidic compounds suggests a potential application area for similar compounds in catalysis. These methodologies enable the efficient synthesis of benzylated products, demonstrating the utility of these compounds in organic synthesis and potentially offering a greener alternative to traditional catalytic processes (Kischel et al., 2007).
Propiedades
IUPAC Name |
methyl 2-[[2-(4-bromophenyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-21-16(20)13-4-2-3-5-14(13)18-15(19)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGKSEATWVVSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5594081.png)
![1-ethyl-4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperazine](/img/structure/B5594098.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-1-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5594106.png)
![methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5594120.png)
![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B5594146.png)

![4-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5594157.png)

![3-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B5594174.png)
![2-adamantanone O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5594182.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594188.png)
![(4aR*,7aS*)-1-ethyl-4-{[2-(propylthio)pyrimidin-5-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594191.png)

